molecular formula C12H9NO4 B1330573 4-(2-Furoylamino)benzoic acid CAS No. 5768-34-3

4-(2-Furoylamino)benzoic acid

Cat. No. B1330573
CAS RN: 5768-34-3
M. Wt: 231.2 g/mol
InChI Key: LKSXLVUUFLNDSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Furoylamino)benzoic acid is a compound that is part of a broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals and materials science. The compound features a furan ring, which is a five-membered aromatic ring with oxygen, and an amide linkage to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various starting materials. For instance, one approach to synthesizing related furan compounds involves using 3-(4-Phenyl) benzoyl propionic acid as a starting material to create a range of heterocyclic compounds, including furanones and benzoxazinones . Another relevant synthesis method includes the transformation of 4-(2-Oxa-alkylidene)-5(4H)-oxazolones into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions, which can yield compounds with a Z configuration at the exocyclic double bond . Although these methods do not directly describe the synthesis of 4-(2-Furoylamino)benzoic acid, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of furan derivatives is often confirmed using a combination of spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data. For compounds similar to 4-(2-Furoylamino)benzoic acid, DFT and X-ray diffraction analyses have shown consistency between the calculated molecular structures and the actual crystal structures . This suggests that a similar approach could be used to analyze the molecular structure of 4-(2-Furoylamino)benzoic acid.

Chemical Reactions Analysis

The reactivity of furan derivatives with various nucleophiles has been reported, indicating that these compounds can undergo a range of chemical reactions . The behavior of furanones and benzoxazinones toward different nucleophiles, for example, has been studied, which could provide insights into the reactivity of the amide and carboxylic acid functional groups present in 4-(2-Furoylamino)benzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be explored through experimental and theoretical methods. DFT studies can reveal properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and stability of the compounds . Additionally, the solubility, melting point, and other physicochemical properties can be determined experimentally. For related compounds, such as 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, biological evaluations have been conducted to assess their potential as non-steroidal inhibitors, indicating that these compounds can have significant biological activities .

Scientific Research Applications

Antiviral Properties

4-(2-Furoylamino)benzoic acid derivatives have been investigated for their antiviral properties, particularly as inhibitors of adenovirus replication. Studies have shown that certain derivatives, such as 2-[2-(benzoylamino)benzoylamino]benzoic acid, exhibit potent antiviral activity with low toxicity, highlighting their potential in antiviral therapy (Öberg et al., 2012).

Chemical Sensing and Selectivity

Compounds related to 4-(2-Furoylamino)benzoic acid, like 4-(N,N-Dimethylamino)benzoic Acid, have been used in chemical sensing. These compounds show high selectivity to certain anions, indicating their potential in developing selective chemical sensors (Hou & Kobiro, 2006).

Electrochemical Sensing

Derivatives of 4-(2-Furoylamino)benzoic acid have also been employed in electrochemical sensing. For example, acylthiourea-modified glassy carbon electrodes, incorporating derivatives of 4-(2-Furoylamino)benzoic acid, have been developed for the detection of specific pharmaceutical compounds (Kalaiyarasi et al., 2021).

Antimicrobial Applications

Some derivatives of 4-(2-Furoylamino)benzoic acid, like 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, have demonstrated antimicrobial activity against various microbial strains. These findings indicate the potential of these compounds in developing new antimicrobial agents (Drăcea et al., 2010).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives are used as model compounds to understand the thermodynamic phase behavior of drug substances. This research is crucial for designing effective pharmaceutical processes and formulations (Reschke et al., 2016).

Corrosion Inhibition

Certain cyanoacetamide derivatives of 4-(2-Furoylamino)benzoic acid have been investigated as corrosion inhibitors for carbon steel in acidic media. This research is significant for developing more effective corrosion prevention methods in industrial applications (Fouda et al., 2008).

properties

IUPAC Name

4-(furan-2-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSXLVUUFLNDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90313434
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Furoylamino)benzoic acid

CAS RN

5768-34-3
Record name 5768-34-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Furoylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90313434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Furoylamino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(2-Furoylamino)benzoic acid
Reactant of Route 3
4-(2-Furoylamino)benzoic acid
Reactant of Route 4
4-(2-Furoylamino)benzoic acid
Reactant of Route 5
4-(2-Furoylamino)benzoic acid
Reactant of Route 6
4-(2-Furoylamino)benzoic acid

Citations

For This Compound
1
Citations
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
A series of 94 benzoic acid derivatives was synthesized and tested for its ability to inhibit influenza neuraminidase. The enzyme−inhibitor complex structure was determined by X-ray …
Number of citations: 123 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.